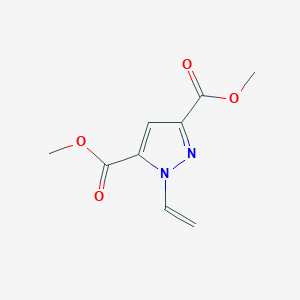

Dimethyl 1-ethenylpyrazole-3,5-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl 1-ethenylpyrazole-3,5-dicarboxylate is a compound that falls under the broader category of pyrazole derivatives. These compounds are known for their varied applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. The interest in these substances stems from their unique chemical and physical properties, which enable their use in diverse fields ranging from functional polymers to potential biological agents.

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, often involves catalytic processes or reactive intermediates. For example, a study by Gao et al. (2013) detailed an atom-economical synthesis of poly(pyrazolylnaphthalene)s via oxidative polycoupling, demonstrating the efficiency of modern synthetic methods in generating complex pyrazole-based polymers with high yield and molecular weight (Gao et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be intricately analyzed through X-ray diffraction, as shown by Zhang et al. (2000), who characterized the crystal structure of a pyrazole compound, providing insights into the planarity and dihedral angles within the molecule (Zhang et al., 2000).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cycloadditions, substitutions, and polymerizations, which significantly alter their properties and potential applications. The reaction mechanisms, often involving catalysis or photochemical processes, are crucial for designing synthesis strategies for specific derivatives (Tominaga et al., 1997).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, thermal stability, and film-forming ability, are important for their application in materials science. The study by Gao et al. highlighted polymers derived from pyrazole compounds exhibiting high thermal stability and good film-forming properties, along with significant refractive indices, making them suitable for optical applications (Gao et al., 2013).

科学的研究の応用

Functional Polymer Synthesis

Dimethyl 1-ethenylpyrazole-3,5-dicarboxylate contributes to the development of functional polymers. An example is the synthesis of poly(pyrazolylnaphthalene)s through oxidative polycoupling, which results in polymers with high thermal stability and good film-forming properties. These polymers also exhibit high refractive indices and potential as sensitive chemosensors for detecting explosives (Gao et al., 2013).

Heterocyclic Compound Studies

It's used in the study of heterocyclic compounds, particularly in 1,3-dipolar cycloaddition reactions. This has implications in the synthesis of compounds like dimethyl 1,3-diphenylpyrazole-4,5-dicarboxylate, which are significant in chemical research (Ogura et al., 1973).

Corrosion Inhibition

Some derivatives of this compound serve as corrosion inhibitors. They show effectiveness in inhibiting the corrosion of metals like iron and steel in acidic media, making them valuable in industrial applications (Chetouani et al., 2005).

Electrochemical Behavior

The electrochemical behavior of certain arylazapyrazole derivatives, which include this compound, has been investigated. This research contributes to understanding the electron transfer processes and kinetics in these compounds, relevant in electrochemistry and material sciences (Malik et al., 1974).

Synthesis of Novel Compounds

This compound is crucial in the synthesis of various novel compounds. For instance, its derivatives have been synthesized and used as additives in corrosion protection, highlighting its role in creating new chemical entities with practical applications (Zarrok et al., 2012).

Kinetic Studies

It plays a role in kinetic studies, such as investigating the hydrolysis rates of hypoglycemic 1-acyl 3,5-dimethylpyrazoles. This research is significant in understanding the biological activity and metabolic pathways of these compounds (Forist & Weber, 1973).

Catalysis Research

Research involving this compound also extends to catalysis. For example, its role in the synthesis of new platinum(II) compounds, which are analyzed for their structural and catalytic properties, is significant in the field of inorganic chemistry (Castellano et al., 2008).

Biological Activity

Additionally, derivatives of this compound are synthesized and evaluated for their biological activities, such as anti-inflammatory, antibacterial, and trichomonacide activities. This illustrates its importance in medicinal chemistry and drug discovery (Asad et al., 2019).

Safety and Hazards

The safety information for Dimethyl 1-ethenylpyrazole-3,5-dicarboxylate indicates that it has the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H315-H319-H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

特性

IUPAC Name |

dimethyl 1-ethenylpyrazole-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-4-11-7(9(13)15-3)5-6(10-11)8(12)14-2/h4-5H,1H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWHRYFCALJSRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1C=C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2491382.png)

![1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone](/img/structure/B2491383.png)

![2-(2-chlorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2491384.png)

![3-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol](/img/structure/B2491392.png)

![(5-Chloro-2-methoxyphenyl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2491394.png)

![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2491396.png)

![[1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2491400.png)

![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2491401.png)

![4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)